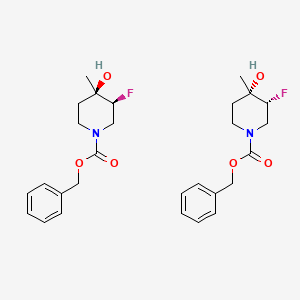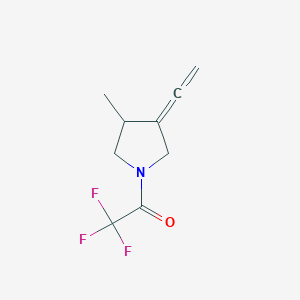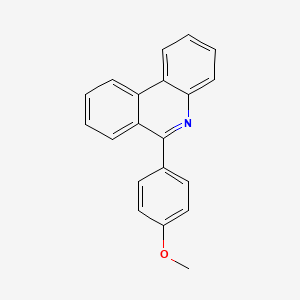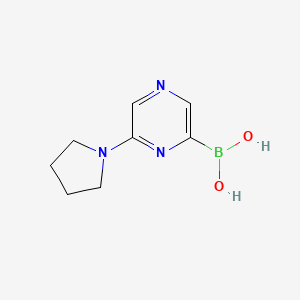
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate are stereoisomers of a piperidine derivative. These compounds are of interest due to their unique structural features, which include a fluorine atom and a hydroxyl group on the piperidine ring. These structural elements can impart unique chemical and biological properties, making these compounds valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
科学研究应用
Benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as probes to study enzyme mechanisms and receptor interactions.
Industry: Used in the production of fine chemicals and as building blocks for agrochemicals and materials science.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors due to its electronegativity and ability to form hydrogen bonds. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Benzyl (3R,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
The unique combination of a fluorine atom and a hydroxyl group on the piperidine ring distinguishes benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate from other similar compounds. This structural feature can impart distinct chemical reactivity and biological activity, making these compounds valuable for specific applications in research and industry.
属性
分子式 |
C28H36F2N2O6 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C14H18FNO3/c2*1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2*2-6,12,18H,7-10H2,1H3/t2*12-,14+/m10/s1 |
InChI 键 |
XWLPJDXWJVHIJO-GJSFELMDSA-N |
手性 SMILES |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O.C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O |
规范 SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O.CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)

![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)


![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)


![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)


![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
